6-(4-chlorophenyl)-7-(4-methylphenyl)-5-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
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Overview
Description
6-(4-CHLOROPHENYL)-7-(4-METHYLPHENYL)-5-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-e][1,4]diazepine core substituted with chlorophenyl, methylphenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-7-(4-METHYLPHENYL)-5-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepine ring.
Substitution Reactions:
Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the final compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLOROPHENYL)-7-(4-METHYLPHENYL)-5-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorobenzene, methylbenzene, benzene derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(4-CHLOROPHENYL)-7-(4-METHYLPHENYL)-5-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-7-(4-METHYLPHENYL)-5-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorophenyl)-1-ethyl-3-methyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5(1H)-one
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
Uniqueness
6-(4-CHLOROPHENYL)-7-(4-METHYLPHENYL)-5-PHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-e][1,4]diazepine core. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C26H22ClN3O |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-7-(4-methylphenyl)-5-phenyl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C26H22ClN3O/c1-17-7-13-21(14-8-17)30-25(19-9-11-20(27)12-10-19)22-23(18-5-3-2-4-6-18)28-15-16-29-24(22)26(30)31/h2-14,25,29H,15-16H2,1H3 |
InChI Key |
LNRBMBRIGLBCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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